molecular formula C19H23NO2 B13726056 5'-Amino-2'-tert-butyl-biphenyl-4-carboxylic acid ethyl ester

5'-Amino-2'-tert-butyl-biphenyl-4-carboxylic acid ethyl ester

Cat. No.: B13726056
M. Wt: 297.4 g/mol
InChI Key: LGFCVGAOSSGHIP-UHFFFAOYSA-N
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Description

5’-Amino-2’-tert-butyl-biphenyl-4-carboxylic acid ethyl ester is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amino group, a tert-butyl group, and an ethyl ester group attached to a biphenyl backbone. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Amino-2’-tert-butyl-biphenyl-4-carboxylic acid ethyl ester typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 5’-Amino-2’-tert-butyl-biphenyl-4-carboxylic acid ethyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 5’-Amino-2’-tert-butyl-biphenyl-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5’-Amino-2’-tert-butyl-biphenyl-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the biphenyl backbone can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 5’-Amino-2’-methyl-biphenyl-4-carboxylic acid ethyl ester
  • 5’-Amino-2’-ethyl-biphenyl-4-carboxylic acid ethyl ester
  • 5’-Amino-2’-tert-butyl-biphenyl-4-carboxylic acid methyl ester

Comparison: Compared to its similar compounds, 5’-Amino-2’-tert-butyl-biphenyl-4-carboxylic acid ethyl ester is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and biological activity. The ethyl ester group also contributes to its solubility and stability .

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

ethyl 4-(5-amino-2-tert-butylphenyl)benzoate

InChI

InChI=1S/C19H23NO2/c1-5-22-18(21)14-8-6-13(7-9-14)16-12-15(20)10-11-17(16)19(2,3)4/h6-12H,5,20H2,1-4H3

InChI Key

LGFCVGAOSSGHIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)N)C(C)(C)C

Origin of Product

United States

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